

Physical and chemical properties of Ethyl 2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2,4,5-trifluorobenzoylacetate*

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An In-depth Technical Guide to Ethyl 2,4,5-trifluorobenzoylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2,4,5-trifluorobenzoylacetate**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details experimental protocols for its synthesis, purification, and analysis, and includes structured data and visualizations to support research and development activities.

Core Physical and Chemical Properties

Ethyl 2,4,5-trifluorobenzoylacetate, also known as ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate, is a white to off-white crystalline solid. Its trifluorinated phenyl ring makes it a valuable building block in medicinal chemistry and materials science. Below is a summary of its key physical and chemical properties.

Property	Value
CAS Number	98349-24-7
Molecular Formula	C ₁₁ H ₉ F ₃ O ₃
Molecular Weight	246.18 g/mol
Appearance	White to off-white crystalline solid
Melting Point	66-68 °C
Boiling Point	92 °C at 0.08 Torr
Density (Predicted)	1.319 ± 0.06 g/cm ³
Solubility	Soluble in Toluene.[1] Chloroform (Slightly), Methanol (Slightly)
pKa (Predicted)	10.26 ± 0.50

Synthesis of Ethyl 2,4,5-trifluorobenzoylacetate

The primary synthetic route to **Ethyl 2,4,5-trifluorobenzoylacetate** is the Claisen condensation of ethyl 2,4,5-trifluorobenzoate with ethyl acetate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol: Claisen Condensation

This protocol outlines a general procedure for the synthesis of **Ethyl 2,4,5-trifluorobenzoylacetate** via a Claisen condensation reaction.

Materials:

- Ethyl 2,4,5-trifluorobenzoate
- Ethyl acetate
- Sodium ethoxide
- Anhydrous ethanol

- Toluene
- Hydrochloric acid (for workup)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Hexane (for recrystallization)
- Ethyl acetate (for recrystallization)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol. Anhydrous toluene is added as a solvent.
- **Addition of Reactants:** A mixture of ethyl 2,4,5-trifluorobenzoate and an excess of ethyl acetate is added dropwise to the stirred base solution at room temperature.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:**
 - The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.
 - The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
 - The combined organic layers are washed with water and then with brine.
 - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

- Purification: The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to yield pure **Ethyl 2,4,5-trifluorobenzoylacetate** as a white to off-white solid.

Caption: Synthetic workflow for **Ethyl 2,4,5-trifluorobenzoylacetate**.

Analytical Characterization

The purity and identity of **Ethyl 2,4,5-trifluorobenzoylacetate** can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectral data for **Ethyl 2,4,5-trifluorobenzoylacetate** are summarized below.

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
CH ₃	1.25	triplet	3H	-O-CH ₂ -CH ₃
CH ₂	4.20	quartet	2H	-O-CH ₂ -CH ₃
CH ₂	4.00	singlet	2H	-CO-CH ₂ -CO-
Ar-H	7.4-7.8	multiplet	2H	Aromatic protons

¹³ C NMR	Chemical Shift (ppm)	Assignment
CH ₃	14.0	-O-CH ₂ -CH ₃
CH ₂	45.0	-CO-CH ₂ -CO-
CH ₂	62.0	-O-CH ₂ -CH ₃
Ar-C	105-125	Aromatic carbons
Ar-C-F	145-160 (d, J=250 Hz)	Fluorine-bearing aromatic carbons
C=O (ester)	168.0	C=O (ester)
C=O (keto)	190.0	C=O (keto)

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of non-volatile compounds. A general reverse-phase HPLC method for the analysis of **Ethyl 2,4,5-trifluorobenzoylacetate** is described below.

Experimental Protocol: HPLC Analysis

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), with 0.1% formic acid or trifluoroacetic acid added to both phases to improve peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV detection at a wavelength of maximum absorbance (λ_{max}), typically around 254 nm for aromatic compounds.
- Injection Volume: 10 μ L.
- Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information.

Experimental Protocol: GC-MS Analysis

- Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-1 (100% dimethylpolysiloxane) (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.

Caption: General workflow for GC-MS analysis.

Safety Information

Ethyl 2,4,5-trifluorobenzoylacetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment,

including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of **Ethyl 2,4,5-trifluorobenzoylacetate** for professionals in the fields of chemical research and drug development. The provided protocols and data are intended as a starting point for further investigation and optimization.

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References

- 1. Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 | CID 2737239 - PubChem
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- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2,4,5-trifluorobenzoylacetate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153913#physical-and-chemical-properties-of-ethyl-2-4-5-trifluorobenzoylacetate>]

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